molecular formula C21H23NO4 B10915458 1-(4-Hydroxy-phenyl)-3-(4-methoxy-3-morpholin-4-ylmethyl-phenyl)-propenone

1-(4-Hydroxy-phenyl)-3-(4-methoxy-3-morpholin-4-ylmethyl-phenyl)-propenone

Cat. No.: B10915458
M. Wt: 353.4 g/mol
InChI Key: MHPXRRIYOWLKJW-KRXBUXKQSA-N
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Description

(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general procedure is as follows:

    Starting Materials: 4-hydroxybenzaldehyde and 4-methoxy-3-(morpholinomethyl)acetophenone.

    Reaction Conditions: The reaction is carried out in an ethanol solution with a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The aldehyde and ketone are mixed in ethanol, and the base is added slowly while stirring. The reaction mixture is then heated under reflux for several hours.

    Product Isolation: After completion, the reaction mixture is cooled, and the product is precipitated out by adding water. The solid product is filtered, washed, and recrystallized from ethanol to obtain pure (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzophenone or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-3-[4-methoxy-3-(morpholinomethyl)phenyl]propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. For example:

    Antioxidant Activity: The hydroxyl and methoxy groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Antimicrobial Activity: The compound can disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: A class of compounds with similar structures and biological activities.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system.

Uniqueness

(E)-1-(4-HYDROXYPHENYL)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to the presence of the morpholinomethyl group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other chalcones and related compounds.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H23NO4/c1-25-21-9-3-16(14-18(21)15-22-10-12-26-13-11-22)2-8-20(24)17-4-6-19(23)7-5-17/h2-9,14,23H,10-13,15H2,1H3/b8-2+

InChI Key

MHPXRRIYOWLKJW-KRXBUXKQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)CN3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)CN3CCOCC3

Origin of Product

United States

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